molecular formula C21H15Br2ClN2O3 B1683124 [6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride CAS No. 174230-05-8

[6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride

Cat. No.: B1683124
CAS No.: 174230-05-8
M. Wt: 538.6 g/mol
InChI Key: MUDCDMMNYVJLEB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of TH9402 involves the bromination of rhodamine 123. The process typically includes the following steps:

Industrial production methods for TH9402 are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

TH9402 undergoes several types of chemical reactions, including:

    Photodynamic Reactions: Upon exposure to light of a specific wavelength (514 nm), TH9402 generates reactive oxygen species (ROS) such as singlet oxygen and free radicals.

    Apoptosis Induction: TH9402 triggers apoptosis in target cells through the activation of caspase-dependent and caspase-independent pathways.

Common reagents and conditions used in these reactions include visible light for photodynamic activation and various assays to measure apoptosis and cell death .

Scientific Research Applications

Antimicrobial Activity

Compounds similar to [6-amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride have shown significant antimicrobial properties. Preliminary studies indicate that these compounds can inhibit various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, derivatives of xanthene have been screened for their efficacy against these pathogens, revealing promising results that warrant further investigation .

Photodynamic Therapy

The compound has potential applications in photodynamic therapy (PDT), a treatment method that utilizes light-sensitive compounds to produce reactive oxygen species upon light activation. This property can be particularly useful in targeting cancer cells. The dibrominated structure enhances its ability to act as a potent photosensitizer, making it suitable for therapeutic applications against multiple myeloma and breast cancer .

Fluorescent Dyes

Due to its vibrant color properties, This compound can be utilized as a fluorescent dye in various biological assays. Its stability and reactivity make it an excellent candidate for labeling cellular components or tracking biological processes in real-time .

Antimicrobial Screening

A study evaluated a series of xanthene derivatives for their antimicrobial activity. The results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that the presence of halogen substituents enhances antimicrobial efficacy .

Photodynamic Efficacy

Research on dibrominated rhodamine derivatives demonstrated their effectiveness as photosensitizers in PDT. In vitro studies showed that these compounds could induce apoptosis in cancer cells upon light exposure, highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of TH9402 involves its selective accumulation in target cells and subsequent activation by light. Upon activation, TH9402 generates reactive oxygen species that induce oxidative damage to cellular components, leading to cell death. The compound triggers apoptosis through both caspase-dependent and caspase-independent pathways. This involves the release of pro-apoptotic factors from mitochondria and the activation of caspases .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₂₁H₁₅Br₂ClN₂O₃
  • Average Mass : 538.620 g/mol
  • Monoisotopic Mass: 535.913794 g/mol
  • CAS Number : 174230-05-8
  • IUPAC Name: 6-Amino-4,5-dibromo-9-[2-(methoxycarbonyl)phenyl]-3H-xanthen-3-iminium chloride .

Structural Features :

  • Core Structure : Xanthene backbone with a fused aromatic system.
  • Substituents: Electron-withdrawing groups: Two bromine atoms at positions 4 and 4. Electron-donating groups: Amino (-NH₂) at position 5. Methoxycarbonylphenyl group: At position 9, contributing to extended conjugation.
  • Counterion : Chloride (Cl⁻) balances the cationic azanium center.

Potential Applications: This compound shares structural motifs with xanthene-based fluorophores (e.g., Rhodamine 123, Fluorescein), suggesting utility in bioimaging, fluorescent labeling, or photostable dye applications .

Structural Analogs in the Xanthene Family

a) Rhodamine 123 (CAS 9041-93-4)

  • Molecular Formula : C₂₁H₁₇ClN₂O₃
  • Key Differences :
    • Lacks bromine substituents.
    • Contains a single methoxycarbonylphenyl group without halogenation.
  • Impact on Properties :
    • Optical Properties : Bromine in the target compound likely red-shifts absorption/emission wavelengths compared to Rhodamine 123.
    • Photostability : Bromination may enhance resistance to photobleaching .

b) Fluorescein Diacetate (CAS 596-09-8)

  • Core Structure : Similar xanthene backbone but with acetate esters.
  • Key Differences: No bromine or azanium groups. Hydroxyl groups at positions 3 and 6.
  • Functional Implications :
    • Fluorescein derivatives are less lipophilic and more water-soluble.
    • The target compound’s azanium group may improve cellular membrane permeability .

Azanium-Based Quaternary Salts

a) [2-(3,4-Dimethoxyphenyl)ethyl]azanium chloride dihydrate (CAS not listed)

  • Molecular Formula : C₂₄H₃₅ClN₂O₅·2H₂O
  • Key Differences :
    • Dimethoxyphenyl and carbamoyl substituents instead of brominated xanthene.
    • Smaller conjugated system.

b) Trimethyl(prop-2-enyl)azanium chloride (CAS 1516-27-4)

  • Molecular Formula : C₆H₁₄ClN
  • Key Differences :
    • Simple quaternary ammonium structure without aromatic systems.
  • Functional Implications :
    • Primarily used as a surfactant or ionic liquid, unlike the target compound’s specialized fluorophore design .

Comparative Data Table

Property Target Compound Rhodamine 123 [2-(3,4-Dimethoxyphenyl)ethyl]azanium
Molecular Weight 538.62 g/mol 380.82 g/mol 503.02 g/mol
Substituents 4,5-dibromo, 6-amino, methoxycarbonyl Methoxycarbonyl, amino Dimethoxyphenyl, carbamoyl
Spectral Range (Inferred) ~550–650 nm (red-shifted) ~450–550 nm N/A
Counterion Cl⁻ Cl⁻ Cl⁻
Primary Application Fluorescent labeling (hypothetical) Bioimaging Alkaloid synthesis intermediate

Research Findings and Implications

  • Synthetic Routes : The target compound’s bromination pattern suggests a multi-step synthesis involving halogenation of a xanthene precursor, analogous to methods for Rhodamine derivatives .
  • Stability : The bromide analog (mentioned in ) could exhibit lower solubility in polar solvents compared to the chloride salt, affecting formulation in aqueous media.

Biological Activity

[6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride is a synthetic organic compound belonging to the xanthene derivative class, notable for its complex structure which includes amino and dibromo substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and photodynamic therapy.

Chemical Structure and Properties

The molecular formula for this compound is C21H15Br2ClN2O2C_{21}H_{15}Br_2ClN_2O_2 with a molecular weight of approximately 583.1 g/mol. Its structure features a xanthen-3-ylidene core, which is essential for its biological activity. The presence of bromine atoms and an amino group enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activities. For instance, derivatives of xanthene compounds have been tested against various human tumor cell lines, demonstrating antiproliferative effects. In particular, studies have shown that certain xanthene derivatives can disrupt microtubule formation and induce cell cycle arrest in cancer cells .

The mechanism of action for this compound can be analyzed through its interactions with biological systems. Preliminary investigations suggest that it may function as a photosensitizer in photodynamic therapy, where it generates reactive oxygen species upon light activation, leading to cancer cell apoptosis. This characteristic makes it a candidate for therapeutic applications in treating malignancies such as multiple myeloma and breast cancer .

Research Findings and Case Studies

Several studies have explored the biological activity of xanthene derivatives:

  • Antiproliferative Activity : A series of xanthene derivatives were synthesized and tested against a panel of human tumor cell lines. Some showed high antiproliferative activity, with IC50 values indicating effective concentrations for inhibiting cell growth .
  • Enzymatic Inhibition : Compounds structurally related to This compound were evaluated for their ability to inhibit carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. The results indicated significant inhibitory effects, suggesting potential applications in managing diabetes alongside anticancer properties .
  • Photodynamic Therapy : The compound's role as a photosensitizer was highlighted in studies showing its efficacy in inducing apoptosis in cancer cells when activated by light. This dual functionality (anticancer and photodynamic) positions it as a versatile candidate for further research.

Data Table: Biological Activity Summary

Activity Type Description IC50 Values
AntiproliferativeTested against various human tumor cell linesVaries (e.g., 0.15 μM)
Enzymatic InhibitionInhibition of α-glucosidase and α-amylaseIC50 = 4.12 - 8.50 μM
Photodynamic ActivityInduces apoptosis upon light activationEffective in vitro

Q & A

Basic Research Questions

Q. What are the primary applications of this compound in experimental studies?

The compound is a brominated xanthene derivative structurally related to Rhodamine-123, a well-characterized fluorescent probe for studying P-glycoprotein (P-gp) efflux activity in multidrug-resistant (MDR) cancer cells . Its brominated and methoxycarbonyl-substituted structure enhances photostability and fluorescence quantum yield, making it suitable for:

  • P-gp functional assays : Monitoring intracellular accumulation via fluorescence to evaluate efflux inhibition (e.g., chemosensitizer screening) .
  • Non-degenerate two-photon absorption (NDPA) studies : Used in laser dye research due to its extended conjugation and polarizable electron system .

Methodology : For P-gp assays, combine the compound with MDR cell lines (e.g., K562/DOX) and measure fluorescence intensity changes using flow cytometry. Normalize data against Rhodamine-123 controls .

Q. How does the bromination pattern influence its spectroscopic properties?

The 4,5-dibromo substitution on the xanthene core increases spin-orbit coupling, enhancing intersystem crossing for potential triplet-state applications. This modification also red-shifts absorption/emission maxima compared to non-brominated analogs (e.g., Rhodamine-123) .

Experimental validation : Use UV-Vis and fluorescence spectroscopy in methanol or chloroform. Compare molar extinction coefficients (ε) and Stokes shifts with Rhodamine-123 (ε ~ 100,000 M⁻¹cm⁻¹ at 505 nm) .

Advanced Research Questions

Q. What synthetic challenges arise during the preparation of brominated xanthene derivatives like this compound?

Key challenges include:

  • Regioselective bromination : Achieving 4,5-dibromo substitution without over-bromination. Use controlled stoichiometry of N-bromosuccinimide (NBS) in acetic acid at 0–5°C .
  • Azanium stability : The azanium group is prone to hydrolysis under basic conditions. Optimize pH during purification (pH 4–6) and use ion-pair chromatography for isolation .

Data contradiction : Some protocols report incomplete bromination at low temperatures, requiring post-synthetic analysis via HPLC-MS to confirm purity .

Q. How can researchers resolve discrepancies in fluorescence data when using this compound in P-gp inhibition assays?

Contradictions often arise from:

  • Cell-line variability : MDR phenotypes differ across cell lines (e.g., K562/DOX vs. HepG2/ADR). Validate P-gp expression via Western blot before assays .
  • Solvent interactions : Methanol or DMSO used for solubilization may alter membrane permeability. Use ≤0.1% (v/v) solvent and include vehicle controls .

Methodological refinement : Perform dose-response curves with known P-gp inhibitors (e.g., verapamil) to establish a baseline for comparison. Use normalized fluorescence intensity ratios (test/control) to minimize inter-experimental variability .

Q. What computational methods support the design of derivatives with improved P-gp binding affinity?

  • Docking studies : Model the compound’s interaction with P-gp’s transmembrane domains (TMDs) using AutoDock Vina. Focus on hydrophobic pockets near TMD6 and TMD12 .
  • QSAR analysis : Correlate substituent effects (e.g., bromine position, methoxycarbonyl group) with efflux inhibition data. Use descriptors like logP, polar surface area, and H-bond acceptor count .

Validation : Compare predicted binding energies with experimental IC₅₀ values from cytotoxicity assays. Discrepancies >10% may indicate unaccounted solvent or membrane effects .

Properties

IUPAC Name

[6-amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Br2N2O3.ClH/c1-27-21(26)11-5-3-2-4-10(11)16-12-6-8-14(24)17(22)19(12)28-20-13(16)7-9-15(25)18(20)23;/h2-9,24H,25H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDCDMMNYVJLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4Br)N)Br.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Br2ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride
[6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride
[6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride
[6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride
[6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride
[6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride

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